molecular formula C14H9Cl2N3O B10986174 N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide

N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide

Cat. No.: B10986174
M. Wt: 306.1 g/mol
InChI Key: VKGNTHZNWGAOJK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with 1H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-5-yl)-2-(4-methylphenoxy)acetamide
  • N-(1H-benzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide
  • N-(1-benzyl-1H-benzimidazol-5-yl)-2-fluorobenzenesulfonamide

Uniqueness

N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2,4-dichlorobenzamide

InChI

InChI=1S/C14H9Cl2N3O/c15-8-1-3-10(11(16)5-8)14(20)19-9-2-4-12-13(6-9)18-7-17-12/h1-7H,(H,17,18)(H,19,20)

InChI Key

VKGNTHZNWGAOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)NC=N2

Origin of Product

United States

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